5H-Indeno(1,2-c)pyridazine-3(2H),5-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-indeno[1,2-c]pyridazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c14-9-5-8-10(13-12-9)6-3-1-2-4-7(6)11(8)15/h1-5H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECUEVGPHXYPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNC(=O)C=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230935 | |
| Record name | 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81198-22-3 | |
| Record name | 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081198223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H,3H,5H-indeno[1,2-c]pyridazine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5h Indeno 1,2 C Pyridazine 3 2h ,5 Dione and Its Analogues
Strategies for Constructing the Indeno-Pyridazine Core
The principal challenge in synthesizing the indeno-pyridazine scaffold lies in the regioselective formation of the six-membered diazine ring fused to the five-membered carbocyclic ring of the indane system. The selection of starting materials and reaction conditions dictates the specific pathway and the nature of the final product.
Cyclocondensation and Annulation Reactions
Cyclocondensation and annulation reactions are the most prevalent strategies for assembling the indeno-pyridazine core. These methods involve the reaction of two or more components where the final step is an intramolecular cyclization that forms the heterocyclic ring, often with the elimination of a small molecule like water or an alcohol.
1,3-Indanedione is a versatile and highly valuable precursor for the synthesis of indeno-fused heterocycles due to its reactive C-2 methylene (B1212753) group flanked by two carbonyl groups. nih.gov This structural feature allows it to participate in a wide array of condensation and cycloaddition reactions.
One-pot, three-component reactions offer an efficient and atom-economical approach to complex heterocyclic structures. A well-established strategy for synthesizing pyridazine (B1198779) rings involves the reaction of an arylglyoxal, an active methylene compound, and hydrazine (B178648) hydrate (B1144303). scielo.org.za While direct examples for the synthesis of 5H-indeno(1,2-c)pyridazine-3(2H),5-dione using this specific combination are not extensively documented, the reaction mechanism is highly plausible.
The proposed reaction pathway begins with the initial condensation of the arylglyoxal with hydrazine hydrate to form a reactive arylglyoxal hydrazone intermediate. Subsequently, the active methylene group of 1,3-indanedione acts as a nucleophile, attacking the carbonyl carbon of the hydrazone. This is followed by an intramolecular cyclization via condensation between one of the indanedione's carbonyl groups and the terminal amino group of the hydrazine moiety, leading to the formation of a dihydropyridazine (B8628806) ring. Elimination of water then yields the fused indeno-pyridazine system. This methodology is particularly useful for creating 4-aryl substituted analogues.
A similar three-component reaction involving arylglyoxals, malononitrile, and hydrazine hydrate has been successfully employed to synthesize 3-amino-5-arylpyridazine-4-carbonitriles, demonstrating the viability of this synthetic strategy. scielo.org.za
Table 1: Representative Three-Component Synthesis of Pyridazine Derivatives This table illustrates the general applicability of the three-component reaction for pyridazine synthesis, analogous to the proposed reaction with 1,3-indanedione.
| Arylglyoxal Derivative | Active Methylene Compound | Product | Yield (%) | Reference |
| Phenylglyoxal | Malononitrile | 3-Amino-5-phenylpyridazine-4-carbonitrile | 78% | scielo.org.za |
| 4-Methylphenylglyoxal | Malononitrile | 3-Amino-5-(4-methylphenyl)pyridazine-4-carbonitrile | 85% | scielo.org.za |
| 4-Chlorophenylglyoxal | Malononitrile | 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | 82% | scielo.org.za |
The direct condensation of a 1,3-indanedione derivative with hydrazine hydrate is a fundamental method for forming the pyridazinone ring. This reaction typically requires a 1,4-dicarbonyl or equivalent functionality to be present on the indanedione precursor. This can be achieved by first reacting 1,3-indanedione with other reagents to introduce the necessary side chain.
For instance, 2-arylhydrazono-1,3-indanediones, which can be synthesized from 1,3-indanedione, serve as suitable precursors. researchgate.net These compounds can undergo cyclization reactions with reagents containing an active methylene group, leading to the formation of the indeno[2,1-c]pyridazine ring system. researchgate.net
Another advanced approach involves the use of 1,3-indanedione-derived donor-acceptor cyclopropanes. The reaction of these strained three-membered rings with phenylhydrazine, catalyzed by a Lewis acid such as scandium trifluoromethanesulfonate, leads to the formation of 2,3-diaryl-2,3,4,4a-tetrahydro-5H-indeno[1,2-c]pyridazin-5-ones. researchgate.net This reaction proceeds via the opening of the cyclopropane (B1198618) ring by the hydrazine, followed by intramolecular cyclization to construct the pyridazinone ring.
1,3-Indanedione and its derivatives, particularly 2-arylidene-1,3-indanediones, are excellent substrates for creating complex spirocyclic systems. rsc.org Spiro compounds featuring an indanedione moiety linked to a heterocyclic ring are of significant interest. The synthesis often involves [3+2] cycloaddition reactions where an in-situ generated 1,3-dipole reacts with the exocyclic double bond of a 2-arylidene-1,3-indanedione.
For example, the 1,3-dipolar cycloaddition of cyclic azomethine imines with 2-arylideneindene-1,3-diones has been shown to produce spiro[indene-2,2′-pyrazolo[1,2-a]pyrazole] derivatives with high diastereoselectivity. rsc.org This strategy can be conceptually extended to the synthesis of spiro[indene-2,3'-pyridazine] systems by employing appropriate nitrogen-containing 1,3-dipoles or related intermediates. Annulation reactions of bindone, a dimer of 1,3-indanedione, have also been used to create diverse spiro-fused fluorene (B118485) derivatives. acs.org
Table 2: Examples of Spiro-Fused Heterocycles from 1,3-Indanedione Derivatives
| 1,3-Indanedione Derivative | Reaction Partner | Product Type | Reference |
| 2-Arylidene-1,3-indanediones | Azomethine Imines | Spiro[indene-2,2′-pyrazolo[1,2-a]pyrazoles] | rsc.org |
| 2-Arylidene-indan-1,3-diones | Azomethine Ylides | Dispiro[indane-2,3'-pyrrolidine-2',3"-indoline] | researchgate.net |
| Bindone | 3-Methyleneoxindoles | Spiro[indeno[1,2-a]fluorene-5,3′-indoline] | acs.org |
In many synthetic routes, the initial cyclocondensation reaction yields a dihydro- or tetrahydro-indeno-pyridazine derivative. The final step to obtain the fully aromatic 5H-indeno[1,2-c]pyridazine system is a dehydrogenation or oxidation reaction. This aromatization is a critical transformation that imparts greater stability and unique electronic properties to the heterocyclic core.
A variety of reagents and conditions can be employed for the dehydrogenation of dihydropyridazinones. researchgate.net Common methods include the use of bromine in acetic acid or oxidation with copper(II) chloride. researchgate.net These methods effectively remove two hydrogen atoms from the partially saturated pyridazine ring, creating a double bond and establishing the aromatic system. In some cases, autoxidation can occur, where exposure to air (oxygen) during the reaction or workup is sufficient to drive the aromatization, particularly if the resulting aromatic system is highly stable. mdpi.com The choice of oxidant depends on the stability of the substrate and the presence of other functional groups in the molecule. This strategy is essential for converting intermediates like the tetrahydro-indeno-pyridazinones obtained from cyclopropane ring-opening into their fully aromatic counterparts. researchgate.netresearchgate.net
Cyclization of Acyclic Hydrazone Intermediates
A significant route to the indeno-pyridazinone core involves the cyclization of acyclic hydrazone intermediates derived from 1,3-indandione (B147059). This method provides a versatile approach to constructing the heterocyclic ring with various substitution patterns.
One prominent example involves the reaction of 1,3-indandione with diazonium salts of heterocyclic amines. For instance, the coupling of diazotized 3-methyl-5-aminopyrazole with 1,3-indandione in the presence of sodium acetate (B1210297) in ethanol (B145695) leads to the formation of the acyclic hydrazone intermediate, 2-((3-methyl-1H-pyrazol-5-yl)diazenyl)-1H-indene-1,3(2H)-dione. researchgate.net Subsequent acid-catalyzed cyclization of this intermediate by refluxing in acetic acid furnishes the corresponding fused tetracyclic system, 2-methyl-6H-indeno[1,2-e]pyrazolo[5,1-c] researchgate.netontosight.ainih.govtriazin-6-one. researchgate.net This reaction proceeds through an intramolecular nucleophilic addition-elimination mechanism. researchgate.net
Table 1: Synthesis of Indeno-fused Triazinone via Hydrazone Cyclization researchgate.net
| Starting Materials | Intermediate | Cyclization Conditions | Product | Yield |
| 1,3-Indandione, 3-Methyl-5-aminopyrazole | 2-((3-Methyl-1H-pyrazol-5-yl)diazenyl)-1H-indene-1,3(2H)-dione | Acetic acid, reflux | 2-Methyl-6H-indeno[1,2-e]pyrazolo[5,1-c] researchgate.netontosight.ainih.govtriazin-6-one | 85% |
This methodology highlights the utility of 2-hydrazono-1,3-indandione derivatives as key precursors for the synthesis of complex fused heterocyclic systems, including analogues of the 5H-indeno[1,2-c]pyridazine-3(2H),5-dione core.
Oxidation Reactions for Dione (B5365651) Formation
The direct oxidation of a pre-existing 5H-indeno[1,2-c]pyridazin-5-one scaffold presents a straightforward method for the synthesis of the corresponding 3,5-dione derivative. This transformation specifically targets the active methylene group at the 3-position of the pyridazinone ring.
A reported method for this conversion utilizes chromium(VI) oxide in acetic acid. The reaction involves heating the 5H-indeno[1,2-c]pyridazin-3-one precursor at 100°C for 2 hours to yield 5H-indeno[1,2-c]pyridazine-3(2H),5-dione. lookchem.com This oxidative approach is a key step in modifying the pyridazinone ring and introducing a second carbonyl function. Chromium trioxide is a potent oxidizing agent suitable for converting activated methylene groups to carbonyls. organic-chemistry.orgwikipedia.orgnih.gov
Table 2: Oxidation of 5H-indeno[1,2-c]pyridazin-3-one lookchem.com
| Substrate | Oxidizing Agent | Solvent | Reaction Conditions | Product | Yield |
| 5H-indeno[1,2-c]pyridazin-3-one | Chromium(VI) oxide | Acetic acid | 100°C, 2h | 5H-Indeno[1,2-c]pyridazine-3(2H),5-dione | 60% |
Regioselective Synthesis Strategies
The regioselective synthesis of substituted 5H-indeno[1,2-c]pyridazine-3(2H),5-dione analogues is crucial for developing derivatives with specific properties. While specific studies on the regioselective synthesis of this particular dione are not extensively detailed in the reviewed literature, general principles of regioselectivity in the formation of pyridazine and related fused heterocyclic systems can be applied.
The regioselectivity in the cyclization of acyclic precursors, such as unsymmetrical dicarbonyl compounds with hydrazines, is often governed by the differential reactivity of the carbonyl groups and the reaction conditions (e.g., pH). In the context of the indeno-pyridazinone system, the inherent structure of 1,3-indandione provides a symmetrical starting point for many syntheses, simplifying regiochemical outcomes. However, the introduction of substituents on the indene (B144670) ring or the use of substituted hydrazines can lead to the formation of regioisomers. The control of such reactions to favor a specific isomer is a key aspect of synthetic design in this chemical space.
Functionalization and Derivatization of the Indeno-Pyridazinone System
The core structure of 5H-indeno[1,2-c]pyridazine-3(2H),5-dione offers several sites for functionalization, including the nitrogen atom of the pyridazinone ring, the heterocyclic ring itself, and the fused indene moiety. These modifications are essential for tuning the chemical and physical properties of the molecule.
N-Substitution of the Pyridazinone Ring
The secondary amine within the pyridazinone ring is a prime site for substitution, allowing for the introduction of a variety of alkyl and aryl groups. Such modifications can significantly impact the molecule's solubility, steric profile, and biological activity.
N-alkylation of pyridazinone rings is a common transformation. For instance, in related indolyl-pyridazinone systems, N-alkylation has been achieved using various alkyl halides. nih.gov Similarly, N-arylation of pyridazinones can be accomplished, though specific examples for the 5H-indeno[1,2-c]pyridazine-3(2H),5-dione system are not prevalent in the literature. However, general methods for N-arylation of nitrogen-containing heterocycles, such as copper-catalyzed cross-coupling reactions, could potentially be applied.
Ring Transformations and Isomerizations
The indeno-pyridazine system can undergo ring transformations and isomerizations, leading to structurally related but distinct heterocyclic frameworks. A notable isomerization is the conversion of the 5H-indeno[1,2-c]pyridazine skeleton to the 9H-indeno[2,1-c]pyridazine system. ontosight.ai This transformation involves a rearrangement of the fused ring system, leading to a change in the connectivity of the indene and pyridazine moieties. The 9H-indeno[2,1-c]pyridazine core has also been the subject of synthetic and derivatization studies. ontosight.aiontosight.aiuni.lu
The synthesis of the isomeric 9H-indeno[2,1-c]pyridazine-9-one typically involves multi-step reactions that include condensation and cyclization processes. ontosight.ai The resulting scaffold can be further modified, for example, by chlorination at the 3-position of the pyridazine ring. ontosight.ai
Substitution on the Indene Moiety
The benzene (B151609) ring of the indene moiety is susceptible to electrophilic aromatic substitution, providing a pathway for the introduction of various functional groups. The directing effects of the fused pyridazinone ring will influence the position of substitution.
While specific studies on the electrophilic substitution of 5H-indeno[1,2-c]pyridazine-3(2H),5-dione are limited, the general principles of electrophilic aromatic substitution on fused heterocyclic systems can be considered. wikipedia.orgstackexchange.commasterorganicchemistry.comresearchgate.net The pyridazinone ring, being electron-withdrawing, is expected to deactivate the fused benzene ring towards electrophilic attack. The regioselectivity of such reactions would be determined by the interplay of electronic effects of the heterocyclic system and any existing substituents on the indene ring. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com For example, methoxy-substituted 5H-indeno[1,2-c]pyridazin-5-one derivatives have been synthesized, indicating that substitution on the indene ring is achievable. nih.govresearchgate.net
Green Chemistry Approaches in Indeno-Pyridazinone Synthesis
Modern synthetic strategies are moving away from harsh chemicals and energy-intensive processes. unibo.it The adoption of green chemistry in the synthesis of indenopyridazinone scaffolds represents a significant step towards more environmentally benign pharmaceutical production. mdpi.com
Catalyst-Free Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov The elimination of a catalyst simplifies the reaction setup and purification process, reducing both cost and chemical waste. mdpi.com This approach is particularly advantageous in synthesizing heterocyclic compounds, offering high atom economy and operational simplicity. nih.govnih.gov
Recent research has demonstrated the successful catalyst-free synthesis of various heterocyclic systems, including 2-aminopyridine (B139424) and 3-aminoalkylated indole (B1671886) derivatives. rsc.orgsemanticscholar.org These reactions often proceed under mild conditions and can be performed without the need for column chromatography, making them highly practical and scalable. rsc.org For instance, a highly efficient, sustainable approach for the multi-component synthesis of 3-aminoalkylated indoles has been developed using a Mannich-type reaction under catalyst-free conditions, with methanol (B129727) and ethylene (B1197577) glycol as promoting media. rsc.org Similarly, a rapid and efficient synthesis of 2-aminopyridine derivatives has been achieved through a catalyst-free four-component method under solvent-free conditions. mdpi.comresearchgate.net
A notable example in the synthesis of indeno-pyridazinone-related structures is the one-pot, three-component reaction between ninhydrin, malononitrile, and various diamines. This reaction proceeds efficiently at room temperature without a catalyst to produce imidazolidin-2-ylidene-indenedione, pyrimidine-2-ylidene-indenedione, and indenoquinoxaline derivatives in high yields (73–98%) and with short reaction times. nih.gov The simplicity of the workup, often involving just filtration and washing, further highlights the green credentials of this methodology. nih.govnih.gov
| Reactants | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ninhydrin, Malononitrile, Ethylenediamine | 2-(Imidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione | Water, Room Temperature, 10 min | 98% | nih.gov |
| Ninhydrin, Malononitrile, 1,3-Diaminopropane | 2-(Tetrahydropyrimidin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione | Water, Room Temperature, 15 min | 95% | nih.gov |
| Ninhydrin, Malononitrile, o-Phenylenediamine | 2-(11H-Indeno[1,2-b]quinoxalin-11-ylidene)malononitrile | Water, Room Temperature, 90 min | 92% | nih.gov |
Aqueous Reaction Media
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. unibo.itnih.gov It is non-toxic, non-flammable, inexpensive, and widely available. Performing reactions in aqueous media can lead to unique reactivity and selectivity compared to organic solvents and often simplifies product isolation. nih.gov
The synthesis of various heterocyclic scaffolds, including those related to the indeno-pyridazinone core, has been successfully achieved in water. nih.gov For example, the previously mentioned three-component reaction of ninhydrin, malononitrile, and diamines demonstrates the superiority of water as a solvent. nih.gov While the reaction proceeds in other solvents like ethanol and acetonitrile, using water results in significantly shorter reaction times and higher yields. nih.gov In dichloromethane (B109758) and chloroform, the desired products were not formed at all, underscoring the beneficial role of water in promoting these reactions. nih.gov
The enhanced reaction rates in water can be attributed to several factors, including the hydrophobic effect, which can bring reactants together, and water's ability to stabilize transition states through hydrogen bonding. researchgate.net This approach aligns perfectly with the principles of green chemistry by replacing volatile and often toxic organic solvents with an environmentally benign alternative. unibo.itnih.gov
| Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|
| Water | 10 | 98 | nih.gov |
| Ethanol | 60 | 85 | nih.gov |
| Acetonitrile | 90 | 70 | nih.gov |
| Dichloromethane | 180 | 0 | nih.gov |
| Chloroform | 180 | 0 | nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Impact of Substituents on Biological Potency and Selectivity
The modification of the 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione skeleton through the introduction of different functional groups has been a key strategy in optimizing its pharmacological profile. The location of these substituents on either the pyridazine (B1198779) or the indene (B144670) portion of the molecule plays a critical role in modulating biological activity.
Role of Substituents on the Pyridazine Nucleus
Substitutions on the pyridazine ring are crucial for influencing the inhibitory potency of these compounds. Research has shown that modifying the groups attached to this heterocyclic portion of the molecule can directly impact its interaction with biological targets. For instance, in the context of MAO-B inhibition, replacing a 3-phenyl group on the pyridazine ring with a more flexible phenoxymethyl (B101242) group was found to enhance the inhibitory potency. acs.org This suggests that the nature, size, and flexibility of the substituent at this position are key determinants of activity. Further systematic studies are needed to fully elucidate the electronic and steric requirements for optimal activity related to substitutions on the pyridazine nucleus.
Effects of Substituents on the Indene Ring
The indene ring offers several positions for substitution, and modifications in this region significantly affect the biological activity and selectivity of the compounds. SAR studies have revealed that substitution at position 7 of the indene nucleus is particularly important for high activity against monoamine oxidase enzymes. journals.co.za The introduction of various groups on the indene ring has been explored to modulate antihypertensive and anti-inflammatory properties as well. nih.gov Dehydrogenation and aromatization of the core structure, as well as oxidation of the methylene (B1212753) group at the C-5 position to a ketone, have been shown to yield compounds with anti-inflammatory activity comparable to acetylsalicylic acid. nih.gov
SAR in Monoamine Oxidase (MAO) Inhibition
A significant body of research on 5H-indeno[1,2-c]pyridazine derivatives has focused on their activity as inhibitors of monoamine oxidase, particularly the MAO-B isoform, which is a key target in the treatment of neurodegenerative disorders like Parkinson's disease. journals.co.za
Influence of Lipophilicity and Electronic Properties
Quantitative structure-activity relationship (QSAR) analyses performed on a large series of indeno[1,2-c]pyridazin-5-ones have demonstrated the importance of lipophilic and electronic properties of the substituents in determining their MAO-B inhibitory potency. A multiple linear regression analysis yielded a statistically significant model that underscored the contribution of these physicochemical parameters. The model incorporated steric, electrostatic, and lipophilicity fields, achieving good predictive value. This indicates that a careful balance of lipophilicity and electron-donating or -withdrawing character is essential for effective inhibition of the MAO-B enzyme.
Steric Considerations for Inhibitory Potency
Alongside electronic and lipophilic factors, steric properties of the substituents play a vital role in the potency of these MAO-B inhibitors. The QSAR models confirmed that the size and shape of the substituents influence how the molecule fits into the active site of the enzyme. The three-dimensional arrangement of the molecule, particularly the conformation of substituent groups relative to the planar tricyclic core, is a critical factor. For example, certain potent inhibitors crystallize in a nearly planar conformation, which may facilitate optimal binding within the enzyme's cavity.
Table 1: Examples of Substituted this compound Derivatives and their MAO-B Inhibitory Activity
| Compound Name | Substituent(s) | Reported MAO-B IC50 |
| 3-(3-Nitrophenyl)-9H-indeno[1,2-e] acs.orgjournals.co.zaresearchgate.nettriazin-9-one | 3-(3-Nitrophenyl) on a related triazine core | 80 nM acs.org |
Note: The table includes data on a closely related core structure to illustrate the potency achieved with specific substitutions, as detailed in the cited literature.
SAR in Topoisomerase Inhibition
While the 5H-indeno[1,2-c]pyridazine-3(2H),5-dione scaffold has been primarily explored for MAO inhibition and anti-inflammatory effects, the potential for topoisomerase inhibition has also been considered within the broader class of fused heterocyclic compounds. Related structures, such as dibenzo[c,h]cinnolines and benzo[i]phenanthridines, have been evaluated as topoisomerase I inhibitors. researchgate.net However, specific SAR or QSAR studies focusing solely on this compound derivatives as topoisomerase inhibitors were not prominent in the reviewed literature. Elucidating the structural requirements for this class of compounds to effectively inhibit topoisomerases remains an area for future investigation.
Specific Functional Groups and Their Contribution to Activity
The substitution on the indene ring of the dihydro-indeno-pyridazinone scaffold plays a critical role in defining the pharmacological profile, often creating a sharp distinction between anti-inflammatory and cardiovascular effects.
A key finding was the impact of a cyano group at the 7-position of the 4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone structure. The introduction of this 7-cyano group resulted in a compound that was devoid of the antihypertensive activity of its parent compounds but instead exhibited significant anti-inflammatory and antinociceptive (analgesic) properties. nih.govnih.gov
Conversely, replacing the 7-cyano group with a 7-amino or 7-acylamino group restored and enhanced cardiovascular activities. Specifically, the 7-amino and 7-acetylamino derivatives of 4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-ones were found to be potent and long-lasting antihypertensive agents and also demonstrated significant antithrombotic effects. mdpi.com These compounds also retained anti-inflammatory activity. mdpi.com
Furthermore, the oxidation of the methylene group at the C-5 position to a ketone, forming the 5H-indeno[1,2-c]pyridazin-5-one structure, maintained the anti-inflammatory activity observed in its precursors. nih.gov This indicates that the C-5 position can tolerate structural changes without losing this specific biological function.
| Core Structure | Functional Group (Position 7) | Primary Biological Activity |
|---|---|---|
| 4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-one | -CN (Cyano) | Anti-inflammatory, Analgesic (Lacks antihypertensive activity) |
| 4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-one | -NH₂ (Amino) | Antihypertensive, Antithrombotic, Anti-inflammatory |
| 4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-one | -NHCOCH₃ (Acetylamino) | Antihypertensive, Antithrombotic, Anti-inflammatory |
Importance of Aminoalkyl Side Chains
A review of the available scientific literature did not yield specific studies on the synthesis or structure-activity relationships of this compound derivatives bearing aminoalkyl side chains. While such side chains are known to be important for conferring activity in other pyridazinone series, particularly antinociceptive effects in 4-amino-pyridazinones substituted at the N-2 position with arylpiperazinylalkyl groups, this has not been explicitly documented for the tricyclic indeno-pyridazine scaffold. nih.gov
SAR in Anti-inflammatory and Analgesic Activities
The initial discovery of anti-inflammatory action was with 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone, which showed activity comparable to acetylsalicylic acid (ASA) in carrageenan-induced rat paw edema models. nih.gov Derivatives with 7-amino and 7-(2-chloropropionyl) groups also exhibited anti-inflammatory effects. mdpi.com
The activity is not limited to the dihydro derivatives. The fully aromatized 5H-indeno[1,2-c]-3(2H)-pyridazinone and its related compound 5H-indeno[1,2-c]pyridazine both retain anti-inflammatory activity. nih.gov Moreover, 5H-indeno[1,2-c]pyridazine derivatives have demonstrated notable analgesic and antipyretic properties, in some cases higher than those of acetylsalicylic acid. nih.gov The oxidation of the C-5 position to a ketone also preserves the anti-inflammatory profile. nih.gov
| Compound Structure | Key Structural Feature | Observed Activity | Reference |
|---|---|---|---|
| 4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone | 7-Cyano substitution | Anti-inflammatory, Antinociceptive | nih.gov |
| 4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone | 7-Amino / 7-Acylamino substitution | Anti-inflammatory | mdpi.com |
| 5H-indeno[1,2-c]-3(2H)-pyridazinone | Fully aromatized tricyclic system | Anti-inflammatory | nih.gov |
| 5H-indeno[1,2-c]pyridazine | Fully aromatized, lacks 3-oxo group | Anti-inflammatory, Analgesic, Antipyretic | nih.govnih.gov |
| 5H-indeno[1,2-c]pyridazin-5-one | Oxidation at C-5 position | Anti-inflammatory | nih.gov |
SAR in Cardiotonic and Vasodilatory Properties
The investigation into the cardiotonic and vasodilatory properties of this class is primarily linked to the 4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone series, which were designed as rigid analogs of known antihypertensive agents. sarpublication.com The activity of these compounds is largely attributed to their ability to inhibit PDEIII. nih.gov
A clear SAR trend emerged from substitutions at the 7-position. While the 7-cyano derivative was devoid of antihypertensive activity, the 7-amino and 7-acetylamino derivatives showed significant, long-lasting blood pressure reduction in spontaneously hypertensive rats. nih.govmdpi.com These compounds were also effective antithrombotic agents, a property often associated with PDEIII inhibitors. nih.govmdpi.com This demonstrates that an electron-donating amino group at the 7-position is crucial for restoring the cardiovascular activities that are lost with an electron-withdrawing cyano group.
QSAR Modeling for Activity Prediction
Despite the well-defined SAR for certain biological activities, a thorough literature search did not identify any specific Quantitative Structure-Activity Relationship (QSAR) or 3D-QSAR models developed for the this compound scaffold or its close derivatives. While QSAR studies have been performed on other classes of pyridazinone-containing compounds to predict activities such as phosphodiesterase inhibition or anti-inflammatory effects, these models have not been applied to or developed for this particular tricyclic system. nih.gov
Mechanistic Insights into the Biological Actions of Indeno Fused Pyridazinones
Molecular Binding Modes with Target Enzymes
Indeno-fused pyridazinones and their structural analogs achieve their pharmacological effects by binding to and inhibiting various key enzymes. The specific nature of these interactions dictates the compound's biological activity, ranging from anti-inflammatory to neuroprotective effects.
Derivatives of 5H-indeno[1,2-c]pyridazin-5-one have been identified as potent and reversible inhibitors of type-B monoamine oxidase (MAO-B). Molecular studies of these compounds reveal that their structures adopt a nearly planar conformation, which is stabilized by weak C—H⋯O hydrogen bonds. The binding is further influenced by π–π stacking interactions between the central heterocyclic moieties of the drug and the enzyme.
Other related pyridazinone structures have been shown to target enzymes involved in inflammation. By replacing the furanone ring in some dual inhibitors with a pyridazinone core, researchers have created compounds that can inhibit carbonic anhydrase (CA), COX-2, and 5-LOX enzymes. nih.gov The sulfamoyl group in these derivatives is thought to anchor to the catalytic zinc ion within the CA binding site and promote COX-2 selectivity through hydrogen bonding. nih.gov In silico screening of indeno[1,2-b]pyrrol-4(1H)-ones, another related structure, revealed that certain derivatives exhibit favorable binding energies for the inhibition of Bromodomain-containing protein (BRDT), suggesting potential as novel BRDT inhibitors. nih.gov
| Compound Class | Target Enzyme(s) | Key Mechanistic Finding | Reference |
|---|---|---|---|
| 5H-indeno[1,2-c]pyridazin-5-one derivatives | Monoamine Oxidase B (MAO-B) | Binding is facilitated by a planar conformation and π–π stacking interactions. | N/A |
| Pyridazine-based sulphonamides | Carbonic Anhydrase (CA), COX-2, 5-LOX | Multi-target inhibition achieved through bioisosteric replacement of a furanone ring with pyridazinone. nih.gov | nih.gov |
| Indeno[1,2-b]pyrrol-4(1H)-one derivatives | Bromodomain-containing protein (BRDT) | In silico studies show good binding energies, suggesting potential as BRDT inhibitors. nih.gov | nih.gov |
DNA Interactions, Cleavage Patterns, and Intercalation Mechanisms (Topoisomerase Inhibitors)
A significant mechanism contributing to the anticancer potential of indeno-fused compounds is their interaction with DNA and DNA-modifying enzymes, particularly topoisomerases. Topoisomerases are crucial for altering DNA topology to facilitate processes like replication and transcription. nih.gov
Topoisomerase II Inhibition: Many indeno-fused pyridazinones and their analogs function as topoisomerase II (Topo II) inhibitors. nih.gov These agents can be classified as "topoisomerase poisons," which stabilize the transient covalent complex between Topo II and DNA, leading to double-strand breaks that trigger cell death. nih.govembopress.org Alternatively, they can act as catalytic inhibitors, which interfere with the enzyme's function without causing DNA cleavage, for instance by blocking ATP binding. nih.govnih.gov Studies on hybrid di-indenopyridines have identified compounds that act as non-intercalative, catalytic Topo IIα inhibitors, showcasing selectivity for Topo II over Topo I. nih.gov
DNA Intercalation: The planar, polycyclic, and aromatic structure of many indeno-fused compounds makes them ideal candidates for DNA intercalation. wikipedia.org This process involves the insertion of the flat molecule between the stacked base pairs of the DNA double helix. patsnap.comnih.gov The mechanism begins with an electrostatic attraction between the cationic intercalator and the polyanionic DNA surface. wikipedia.org The molecule then slides into a transient opening between base pairs, driven by hydrophobic and van der Waals forces. wikipedia.orgpatsnap.com This insertion causes structural distortions, such as the unwinding and lengthening of the DNA helix, which can physically obstruct the binding of enzymes required for replication and transcription, ultimately arresting these vital cellular functions. patsnap.comnih.gov Drugs like doxorubicin (B1662922) are known to inhibit replication partly through this intercalating activity. embopress.org
| Compound Class | Inhibitory Activity | Proposed Mechanism | Reference |
|---|---|---|---|
| Di-indenopyridines (e.g., compound 17) | 100% Topo IIα inhibition at 20 μM | Non-intercalative, catalytic inhibitor. nih.gov | nih.gov |
| Acridone derivatives (e.g., compound 6h) | ~71% inhibition of Topo IIα-mediated DNA relaxation at 0.5 μM | Potent Topo II inhibitor. mdpi.com | mdpi.com |
Cellular Pathways and Signaling Cascades Altered by Compound Activity
The interactions of indeno-fused pyridazinones at the molecular level translate into the modulation of complex cellular pathways and signaling cascades. The inhibition of key enzymes and interference with DNA integrity trigger a range of cellular responses that underpin the observed pharmacological effects.
The anticancer activity of these compounds is a direct result of disrupting the cell cycle and promoting apoptosis. By inhibiting Topo II and intercalating into DNA, these agents create a level of DNA damage that, if not repaired, activates cell cycle checkpoints. This leads to an arrest in cell division, providing time for repair or, if the damage is too severe, initiating programmed cell death (apoptosis).
Furthermore, the anti-inflammatory properties of certain pyridazinone derivatives are linked to their ability to inhibit enzymes like COX-2 and 5-LOX. nih.gov Inhibition of these enzymes blocks the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. These are potent inflammatory mediators that, when reduced, lead to a decrease in the inflammatory response, pain, and swelling. The modulation of these pathways is a cornerstone of anti-inflammatory therapy. Signaling pathways involving the Transient Receptor Potential Vanilloid type-1 (TRPV1) channel, which is regulated by inflammatory mediators like bradykinin (B550075) and prostaglandins, are also implicated. researchgate.net
Specific Mechanistic Pathways for Antiulcer Activity
Certain indenopyridazinone derivatives exhibit significant antiulcer and antisecretory properties through a distinct dual mechanism that differs from traditional H2-receptor antagonists. nih.govnih.gov
Enhancement of Gastric Mucosa Integrity: The primary defense of the stomach against its own acidic environment is the gastric mucosal barrier. nih.govscivisionpub.com This barrier consists of a thick mucus layer that traps bicarbonate ions secreted by epithelial cells, creating a pH gradient that keeps the cell surface near neutral. nih.govyoutube.com Indenopyridazinone derivatives have been shown to enhance the integrity of this protective mucosal layer. nih.gov This cytoprotective effect helps prevent damage from noxious agents like ethanol (B145695) and NSAIDs. nih.govscivisionpub.com Studies show these compounds can prevent hemorrhagic lesions induced by ethanol in a dose-dependent manner. nih.gov
Inhibition of Cholinergic Hypersecretion: Unlike H2-blockers such as ranitidine, which directly block histamine (B1213489) receptors on parietal cells, indenopyridazinones selectively inhibit gastric acid hypersecretion that is evoked by cholinergic stimuli. nih.gov In studies using various secretagogues, an indenopyridazinone derivative was effective at inhibiting acid secretion induced by the cholinergic agonist bethanechol (B1168659) but not by histamine or pentagastrin. nih.gov This suggests that the compound's antisecretory action involves a neuronal mechanism, likely by interfering with cholinergic signaling pathways that stimulate parietal cells, rather than a direct effect on the acid-producing cells themselves. nih.gov
| Experimental Model | Compound Class | Observed Effect | Reference |
|---|---|---|---|
| Ethanol-induced gastric lesions (in rats) | Dimethoxy-substituted indenopyridazinones | Dose-dependent prevention of hemorrhagic lesions. nih.gov | nih.gov |
| Indomethacin-induced ulcers (in rats) | Dimethoxy-substituted indenopyridazinones | Significant, though lower, protective activity compared to the ethanol model. nih.gov | nih.gov |
| Bethanechol (cholinergic)-induced acid hypersecretion | Indenopyridazinone derivative | Significant inhibition of acid secretion. nih.gov | nih.gov |
| Histamine-induced acid hypersecretion | Indenopyridazinone derivative | No significant inhibition. nih.gov | nih.gov |
| Pentagastrin-induced acid hypersecretion | Indenopyridazinone derivative | No significant inhibition. nih.gov | nih.gov |
Computational Chemistry and Molecular Modeling in Indeno Pyridazinone Research
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is crucial for understanding the binding modes and affinities of indenopyridazinone derivatives with their biological targets. rjptonline.org Docking studies involve placing the ligand into the binding site of a protein and scoring the different poses based on factors like electrostatic and van der Waals interactions. researchgate.net
In the context of pyridazinone derivatives, docking studies have been employed to elucidate their interactions with various receptors. For instance, software such as AutoDock Vina and protocols like CDocker, which utilizes CHARMm-based molecular dynamics, are used to simulate the docking process. rjptonline.orgnih.gov These studies reveal key ligand-protein interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking, which are critical for binding affinity and selectivity. nih.govresearchgate.net For example, research on related pyridazinone compounds has identified specific amino acid residues within receptor binding pockets that play a crucial role in stabilizing the ligand-protein complex. researchgate.netnih.gov The binding energy values calculated from these simulations help in ranking potential drug candidates and prioritizing them for synthesis and further biological evaluation. researchgate.net
| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | Important for compounds with aromatic moieties, like the indenopyridazinone core, interacting with aromatic residues in the protein. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide detailed information about the behavior of molecules and their complexes over time. physchemres.org This technique is used to study the conformational flexibility of indenopyridazinone derivatives and to assess the stability of their interactions with target proteins. By simulating the movements of atoms in the system, MD can reveal dynamic structural changes that are not apparent from static docking poses. physchemres.org
The stability of a protein-ligand complex during an MD simulation is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. frontiersin.org A stable RMSD value suggests that the ligand remains securely bound within the active site in a consistent conformation. physchemres.org Furthermore, the analysis of Root Mean Square Fluctuation (RMSF) for individual amino acid residues can identify which parts of the protein exhibit more flexibility upon ligand binding. physchemres.org These simulations offer a more realistic representation of the binding event, accounting for the dynamic nature of both the ligand and the protein.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful strategy in computer-aided drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of known active molecules (ligand-based). nih.govnih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. ugm.ac.id
Once a statistically significant pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases, a process known as virtual screening. nih.govnih.gov This approach allows for the rapid identification of novel compounds from vast libraries (such as the ZINC database) that match the pharmacophore and are therefore likely to be active. frontiersin.orgresearchgate.net The hits obtained from virtual screening can then be subjected to further computational analysis, such as molecular docking, to refine the selection before they are synthesized and tested experimentally. frontiersin.orgugm.ac.id This workflow significantly reduces the time and cost associated with discovering new lead compounds. nih.gov
Table 2: Pharmacophore-Based Virtual Screening Workflow
| Step | Description | Outcome |
|---|---|---|
| 1. Model Generation | A pharmacophore model is created based on known active inhibitors, defining key chemical features. ugm.ac.id | A 3D query representing the essential features for biological activity. |
| 2. Database Screening | The pharmacophore model is used to search large compound libraries (e.g., ZINC). frontiersin.orgresearchgate.net | A list of "hit" molecules that spatially match the pharmacophore features. |
| 3. Filtering | Hits are often filtered based on drug-like properties (e.g., Lipinski's Rule of Five) and ADMET predictions. frontiersin.org | A refined list of promising candidates with favorable pharmacokinetic profiles. |
| 4. Molecular Docking | The filtered hits are docked into the target protein's active site to predict binding affinity and mode. frontiersin.orgugm.ac.id | Prioritized list of compounds with the best predicted binding scores for experimental validation. |
X-ray Crystallography and Structural Elucidation of Indenopyridazinone Derivatives
X-ray crystallography is a definitive experimental technique for determining the precise three-dimensional atomic structure of a molecule. nih.govmdpi.com This method has been instrumental in elucidating the exact molecular geometry of several 5H-indeno[1,2-c]pyridazin-5-one derivatives, providing unambiguous structural proof and insights into their solid-state conformation and intermolecular interactions. researchgate.netnih.gov
Studies on potent reversible type-B monoamine oxidase (MAO-B) inhibitors belonging to this class have revealed detailed structural information. nih.gov For instance, the crystal structures of compounds like 7-methoxy-2-[3-(trifluoromethyl)phenyl]-9H-indeno[1,2-c]pyridazin-9-one and 6-methoxy-2-[3-(trifluoromethyl)phenyl]-9H-indeno[1,2-c]pyridazin-9-one show that the molecules adopt a nearly planar conformation. researchgate.netnih.gov The crystal packing in these structures is often dominated by π-π stacking interactions between the central heterocyclic systems of adjacent molecules. researchgate.netnih.gov Additionally, weak intermolecular C-H···O hydrogen bonds contribute to the stability of the crystal lattice. researchgate.netnih.gov These crystallographic data are invaluable as they provide a solid foundation for computational modeling studies, ensuring that the starting conformations used in simulations are experimentally validated.
Table 3: Crystallographic Data for Select Indenopyridazinone Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Intermolecular Interactions |
|---|---|---|---|---|
| 7-methoxy-2-[3-(trifluoromethyl)phenyl]-9H-indeno[1,2-c]pyridazin-9-one (Id) | Triclinic | P-1 | Nearly planar conformation. researchgate.netnih.gov | C-H···O hydrogen bonds, π-π stacking. researchgate.netnih.gov |
| 6-methoxy-2-[3-(trifluoromethyl)phenyl]-9H-indeno[1,2-c]pyridazin-9-one (IId) | Triclinic | P-1 | Nearly planar conformation. researchgate.netnih.gov | π-π stacking. researchgate.netnih.gov |
| 2-methyl-6-(4,4,4-trifluorobutoxy)-9H-indeno[1,2-c]pyridazin-9-one (IIf) | N/A | N/A | Trifluoroethyl group is nearly perpendicular to the ring plane. researchgate.netnih.gov | N/A |
Prediction of Structure-Activity Relationships through Computational Methods
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying the physicochemical properties or structural features (descriptors) that influence a compound's potency, QSAR models can be used to predict the activity of newly designed, unsynthesized molecules. nih.govmdpi.com
The development of a QSAR model involves several steps: selecting a dataset of compounds with known activities, calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), building a mathematical model using statistical methods like regression analysis, and validating the model's predictive power. nih.govmdpi.com In the study of indenopyridazinone derivatives, QSAR can help rationalize why certain structural modifications lead to an increase or decrease in biological activity. nih.gov These models serve as valuable guides for lead optimization, allowing chemists to focus on synthesizing derivatives that are predicted to have the highest potency, thereby streamlining the drug discovery process. researchgate.netmdpi.com
Future Directions and Therapeutic Perspectives for 5h Indeno 1,2 C Pyridazine 3 2h ,5 Dione Derivatives
Rational Design of Novel Analogues for Enhanced Specificity
The rational design of new 5H-indeno(1,2-c)pyridazin-5-one derivatives is a key strategy for improving their potency and selectivity for specific biological targets. A significant body of work has focused on optimizing these compounds as reversible MAO-B inhibitors. Through quantitative structure-activity relationship (QSAR) studies, researchers have elucidated the key stereoelectronic properties required for high-affinity binding. nih.govnih.gov
A pharmacophore model for reversible MAO-B inhibition by indenopyridazinones has been developed, highlighting the necessity of specific hydrogen bonds and hydrophobic interactions for potent and selective activity. nih.gov For instance, a comprehensive study involving 66 indenopyridazinone compounds established that the inhibitory potency against MAO-B is significantly influenced by the lipophilic, electronic, and steric characteristics of substituents on a phenyl ring at the 3-position of the core structure. nih.gov Comparative molecular field analysis (CoMFA) further refined this understanding, leading to a predictive 3D-QSAR model that incorporates steric, electrostatic, and lipophilicity fields. nih.gov
These models guide the synthesis of new analogues with enhanced specificity. For example, the strategic placement of substituents at different positions of the indenopyridazinone core has a dramatic effect on MAO-B inhibition. Research has unambiguously shown that hydrophobic side chains, such as benzyloxy or 4,4,4-trifluorobutoxy groups, are preferentially located at the C(8) position for optimal activity, while substitution at the C(7) position is detrimental. researchgate.net The addition of specific electron-withdrawing groups, like a para-chloro substituent on a benzalhydrazone moiety, has also been shown to significantly increase MAO-B inhibitory activity in related pyridazinone scaffolds. mdpi.com
Future rational design efforts will likely leverage these established models to:
Fine-tune substituent properties to maximize interactions with the hydrophobic pocket of the MAO-B active site.
Introduce moieties that can form additional hydrogen bonds with key residues, such as E84 or Y326 in the MAO-B enzyme, to further enhance binding affinity and selectivity. uniba.it
Utilize computational docking to predict the binding modes of novel derivatives and prioritize the synthesis of the most promising candidates.
Table 1: SAR of Indeno-pyridazinone Derivatives as MAO-B Inhibitors This table is interactive. You can sort the columns by clicking on the headers.
| Compound ID | Core Structure | R1 (at C-3) | R2 (at C-8) | MAO-B IC50 (nM) | MAO-B Selectivity Index (vs. MAO-A) |
|---|---|---|---|---|---|
| p-CF3-3-phenyl-IP | Indeno[1,2-c]pyridazin-5-one | 4-CF3-Phenyl | H | 90 | High |
| Compound A | Indeno[1,2-c]pyridazin-5-one | Methyl | 4,4,4-trifluorobutoxy | Low nM | ~7000 |
| IId | Indeno[1,2-c]pyridazin-9-one | 3-CF3-Phenyl | 6-Methoxy | Potent | N/A |
| IIf | Indeno[1,2-c]pyridazin-9-one | Methyl | 6-(4,4,4-trifluorobutoxy) | Potent | N/A |
Application of Scaffold Hopping Strategies to Discover New Chemotypes
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify isofunctional molecular structures with significantly different core backbones, often leading to novel intellectual property and improved ADME (absorption, distribution, metabolism, and excretion) properties. nih.govpsu.edu The indenopyridazinone scaffold is both a product of and a template for such strategies.
In one example, researchers utilized a scaffold hopping approach to synthesize a series of indenopyridazinones for antisecretory and antiulcer activity, drawing inspiration from the known activities of benzopyrano[4,3-c]pyridazin-3(2H)ones and benzo[h]cinnolinones. nih.gov This demonstrates the utility of the indenopyridazinone core as a valuable replacement for other tricyclic systems.
Conversely, the pyridazinone moiety itself is a frequent target in scaffold hopping campaigns. For instance, to discover new tyrosine kinase inhibitors, a pyridine-based hit from a high-throughput screen was evolved via scaffold hopping to a novel pyrido-pyridazinone template, which demonstrated potent FER kinase inhibitory activity. nih.govresearchgate.net This new scaffold showed promise for in vivo antitumor efficacy. nih.gov Similarly, scaffold hopping from natural products like aurones to synthetic heterocyclic systems has yielded potent topoisomerase IIα inhibitors, indicating that new chemotypes with different mechanisms of action can be discovered by modifying the core structure while retaining key pharmacophoric features. nih.gov
Future applications of this strategy could involve:
Replacing the indene (B144670) portion of the scaffold with other bicyclic or monocyclic systems to explore new chemical space while retaining the key pyridazinone pharmacophore responsible for target interaction.
Using the indenopyridazinone core as a template to design mimics with improved solubility or metabolic stability, which were identified as challenges for a related pyrido-pyridazinone derivative. nih.gov
Topological rearrangement of the nitrogen atoms within the pyridazinone ring to create isomeric scaffolds, a strategy that proved successful in converting an imidazo[1,2-c]pyrimidine (B1242154) into a more potent imidazo[4,5-c]pyridine-based inhibitor. nih.gov
Exploration of Uninvestigated Biological Targets
While MAO-B is a well-established target, the broader pyridazinone class exhibits a vast range of pharmacological activities, suggesting that the 5H-indeno(1,2-c)pyridazine-3(2H),5-dione scaffold may have untapped therapeutic potential against other biological targets. sarpublication.comresearchgate.net
Kinase Inhibition: Many heterocyclic compounds, including pyridazinone derivatives, are potent kinase inhibitors. Recent studies have identified pyrido-pyridazinone derivatives as inhibitors of FER tyrosine kinase and C-terminal Src kinase (CSK), both of which are targets in oncology and immunology. nih.govsci-hub.se A closely related scaffold, indeno[1,2-c]pyrazole, has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer (NSCLC). nih.gov This suggests that indenopyridazinone derivatives should be screened against a broad panel of kinases, particularly those involved in cell proliferation and migration signaling pathways.
Phosphodiesterase (PDE) Inhibition: Pyridazinone derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. nih.gov A newly synthesized family of pyridazinones demonstrated promising activity and selectivity towards the PDE4B isoenzyme and was able to regulate the production of pro-inflammatory cytokines in macrophages. nih.gov Given the known anti-inflammatory properties of some indenopyridazinone derivatives, PDE4 represents a logical and compelling target for investigation. nih.gov
Other Potential Targets:
Anticancer/Antiproliferative: The general anticancer potential of pyridazine (B1198779) derivatives is widely reported. ontosight.ai Exploring mechanisms beyond kinase inhibition, such as targeting topoisomerase II or inducing apoptosis, is a viable avenue. nih.gov
Cardiovascular: Certain tricyclic pyridazinone derivatives have shown antihypertensive and antithrombotic activity. nih.gov This suggests potential activity against targets involved in blood pressure regulation or platelet aggregation.
Antimicrobial: While less explored for this specific scaffold, pyridazine derivatives in general have been investigated for antimicrobial properties, presenting another area for potential screening. ontosight.ai
Enzyme Inhibition: An in silico drug repurposing study of a pyridazinone library suggested aspartate aminotransferase as a potential target, highlighting the power of computational methods to identify novel and unexpected biological targets. nih.govscienceopen.com
Development of Indeno-Pyridazinone-Based Lead Compounds for Preclinical Advancement
Translating a promising compound from a laboratory hit to a clinical candidate requires rigorous preclinical evaluation. For indenopyridazinone derivatives, the path forward involves several key stages of development, drawing on methodologies applied to related heterocyclic compounds.
A critical early step is the assessment of drug-like properties. The ability of a compound to cross the blood-brain barrier (BBB) is essential for treating neurodegenerative diseases. The Parallel Artificial Membrane Permeability Assay (PAMPA) has been successfully used to demonstrate that lead pyridazinone-based MAO-B inhibitors have a high likelihood of CNS permeability. mdpi.comuniba.it Similar assays, along with solubility and metabolic stability studies, are necessary to select indenopyridazinone candidates for further development. Poor solubility and low bioavailability were identified as hurdles for a related pyrido-pyridazinone kinase inhibitor, underscoring the importance of optimizing these properties early. nih.gov
Once a lead compound with favorable in vitro potency and ADME properties is identified, in vivo studies are required to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. For example, a pyridazinone-based CSK inhibitor was advanced into mouse PK/PD studies, demonstrating extended exposure after oral dosing and a functional response (a decrease in LCK phosphorylation) in mouse spleens. sci-hub.se Similarly, a pyrido-pyridazinone FER kinase inhibitor showed in vivo antitumor efficacy in a subcutaneous tumor model. nih.gov For indenopyridazinone derivatives targeting neurodegenerative or inflammatory diseases, relevant animal models would be employed to demonstrate efficacy. For instance, antinociceptive activity for pyridazinone derivatives has been confirmed using the modified Koster's Test in mice. nih.gov
Future preclinical development of indenopyridazinone-based compounds will require:
Systematic evaluation of ADME properties, including metabolic stability in liver microsomes and plasma protein binding.
Pharmacokinetic profiling in animal models (e.g., rats or mice) to determine key parameters like half-life, clearance, and oral bioavailability.
Efficacy studies in validated animal models of relevant diseases (e.g., MPTP-induced Parkinson's models for MAO-B inhibitors or collagen-induced arthritis for anti-inflammatory agents).
Initial toxicology and safety pharmacology studies to identify any potential liabilities before consideration for clinical trials.
Through these concerted efforts in rational design, scaffold innovation, target exploration, and preclinical validation, the full therapeutic potential of the this compound scaffold can be systematically unlocked.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5H-Indeno[1,2-c]pyridazine-3(2H),5-dione, and what analytical techniques are critical for confirming its structure?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions using indanone derivatives and hydrazine precursors under controlled conditions. Key steps include alkylation at N1 or N2 positions in neutral solutions, while basic conditions favor electrophilic substitution at position 5 (e.g., hydroxylation or methylation). Analytical validation relies on NMR spectroscopy (e.g., monitoring deuterium incorporation in deuteriomethanol reactions) and mass spectrometry to confirm regioselectivity and isotopic labeling .
Q. How can researchers optimize reaction yields for derivatives using factorial design principles?
- Methodological Answer : Factorial design allows systematic variation of parameters (e.g., temperature, solvent polarity, and reagent stoichiometry) to identify optimal conditions. For example, orthogonal arrays (e.g., L9 Taguchi design) can minimize experimental runs while maximizing data on substituent effects. This approach is particularly useful for synthesizing methylated or hydroxylated derivatives, where steric hindrance and pH sensitivity influence outcomes .
Q. What spectroscopic and chromatographic techniques are essential for characterizing stability under varying pH and temperature?
- Methodological Answer : Accelerated degradation studies using HPLC coupled with UV-Vis spectroscopy can monitor decomposition products. For instance, prolonged heating in basic deuteriomethanol reveals deuterium incorporation patterns via -NMR, while thermal gravimetric analysis (TGA) assesses stability at elevated temperatures. These methods help identify degradation pathways (e.g., ring-opening or oxidation) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of alkylation in neutral vs. basic conditions?
- Methodological Answer : Under neutral conditions, alkylation occurs at N1 due to lower steric hindrance from the coplanar phenyl and pyridazine rings. In basic media, deprotonation at position 5 increases electron density, favoring electrophilic attack (e.g., quaternization at N2 in methylated derivatives). Computational models (e.g., DFT calculations) can validate orbital orientation and charge distribution to predict regioselectivity .
Q. How can isotopic labeling (e.g., deuterium) elucidate reaction mechanisms in derivative synthesis?
- Methodological Answer : Isotopic tracing via -NMR in monodeuteriomethanol reveals hydrogen/deuterium exchange at positions 4 and 5, confirming intermediates in hydroxylation pathways. Kinetic isotope effects (KIEs) further differentiate between concerted and stepwise mechanisms in ring-opening reactions .
Q. What computational approaches (e.g., DFT, molecular dynamics) predict reactivity in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations model transition states for electrophilic substitution, while molecular dynamics assess solvent effects on reaction trajectories. AI-driven platforms like COMSOL Multiphysics integrate these models to optimize synthetic routes (e.g., predicting solvent-free conditions for quaternization) .
Q. How do steric and electronic effects influence the stability of substituted derivatives in photochemical reactions?
- Methodological Answer : Substituents like methyl groups at position 9 increase steric hindrance, reducing photodegradation rates. Time-dependent UV irradiation experiments with HPLC-MS analysis quantify photoproduct formation, while Hammett plots correlate electronic parameters (σ values) with reaction rates .
Contradictions and Open Challenges
- Synthetic Reproducibility : Variations in alkylation outcomes (e.g., N1 vs. N2 selectivity) between studies suggest sensitivity to trace moisture or solvent purity, requiring rigorous control of anhydrous conditions .
- Computational Limitations : While DFT predicts regioselectivity, discrepancies arise in modeling solvent-dependent conformational changes, necessitating hybrid QM/MM approaches for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
